
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of alanine, where the amino group is attached to the second carbon, and a naphthylmethyl group is attached to the third carbon. This compound is known for its applications in various scientific research fields due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and alanine derivatives.
Protection of Functional Groups: The amino group of alanine is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of Naphthylmethyl Group: The naphthalene ring is functionalized to introduce a methyl group, which is then attached to the alanine derivative through a series of reactions.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Saturated naphthyl derivatives.
Substitution: Various substituted amino acids or amides.
科学的研究の応用
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of complex organic compounds.
作用機序
The mechanism of action of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets. The naphthyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity, receptor binding, or protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but lacks the methyl group on the naphthalene ring.
(S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of a naphthyl group.
(S)-2-Amino-3-(benzyl)propanoic acid: Features a benzyl group in place of the naphthyl group.
Uniqueness
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthylmethyl group, which imparts distinct hydrophobic and steric properties. This uniqueness enhances its binding affinity and specificity in various biochemical applications, making it a valuable compound in research and development.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1 |
InChIキー |
KJCNFUSUQWTOIN-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CN)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)

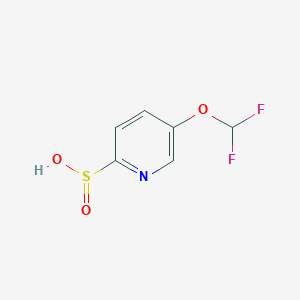
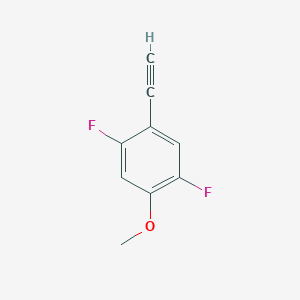
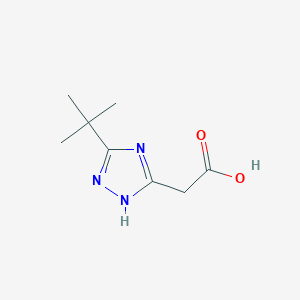
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)


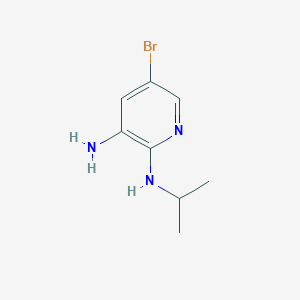



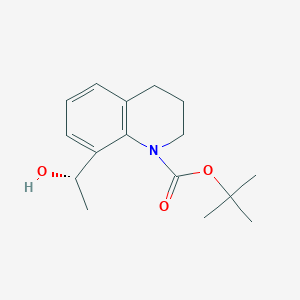
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
